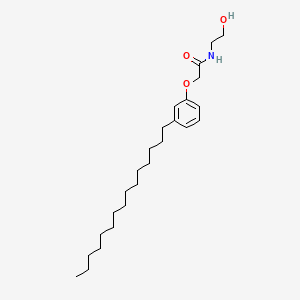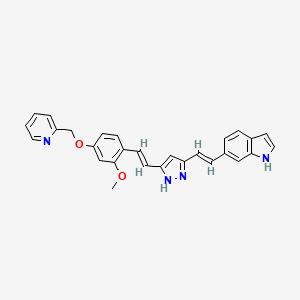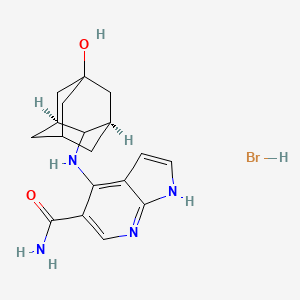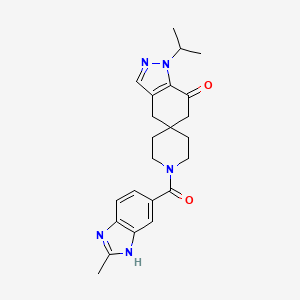
PF-05175157
概要
説明
PF-05175157 is a small molecule drug developed by Pfizer Inc. It is a potent and selective inhibitor of acetyl-CoA carboxylase isoforms ACC1 and ACC2, which are key enzymes involved in fatty acid metabolism. The molecular formula of this compound is C23H27N5O2, and it has been investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes mellitus and acne vulgaris .
科学的研究の応用
Chemistry: As an acetyl-CoA carboxylase inhibitor, it is used to study the regulation of fatty acid metabolism and its impact on cellular processes.
Biology: The compound is used to investigate the role of acetyl-CoA carboxylase in different biological pathways, including lipid synthesis and energy metabolism.
Medicine: PF-05175157 has been explored as a potential therapeutic agent for treating type 2 diabetes mellitus, acne vulgaris, and other metabolic disorders. .
作用機序
PF-05175157 exerts its effects by selectively inhibiting acetyl-CoA carboxylase isoforms ACC1 and ACC2. These enzymes play a crucial role in fatty acid metabolism by catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting these enzymes, this compound reduces the production of malonyl-CoA, leading to decreased fatty acid synthesis and increased fatty acid oxidation. This mechanism helps regulate lipid levels in the body and has potential therapeutic benefits for metabolic disorders .
生物活性
PF-05175157 has been found to have anti-cancer, anti-inflammatory, and anti-tumorigenic activity. In vivo studies have demonstrated that this compound can inhibit the growth of various types of cancer cells, including melanoma, glioblastoma, and colon cancer. Additionally, in vitro studies have shown that this compound can inhibit the growth of human cancer cell lines, including prostate, breast, and gastric cancer cell lines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the expression of genes involved in cell cycle progression, apoptosis, and cell survival. Additionally, this compound has been shown to inhibit the activity of this compound, leading to the inhibition of cell growth.
実験室実験の利点と制限
PF-05175157 has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high selectivity for this compound. This allows for greater control over the effects of the compound and reduces the risk of off-target effects. Additionally, this compound has been found to be effective in both in vitro and in vivo studies. However, one of the main limitations of this compound is its lack of solubility in water. This can make it difficult to accurately measure and administer the compound in laboratory experiments.
将来の方向性
For research include studying the effects of PF-05175157 in combination with other drugs, investigating its effects on other types of cancer, and exploring its potential as an anti-inflammatory and anti-tumorigenic agent. Additionally, further research is needed to develop more efficient synthesis methods and to identify potential side effects. Finally, further studies are needed to explore the potential of this compound as a drug delivery system.
合成法
PF-05175157 is synthesized through a multi-step process. It begins with the condensation of 2-bromo-4-chlorobenzaldehyde with 2-amino-4-chlorobenzonitrile in the presence of a base, such as sodium hydroxide. This reaction produces 4-chloro-2-amino-6-bromobenzonitrile. This intermediate is then reacted with ethyl chloroformate and isobutyl amine to form 2-amino-4-chloro-6-bromo-3-ethylbenzonitrile. Finally, this compound is reacted with 1-phenyl-1H-pyrazol-3-ylboronic acid to form this compound.
Safety and Hazards
生化学分析
Biochemical Properties
PF-05175157 interacts with the enzymes ACC1 and ACC2, which are involved in the de novo synthesis of fatty acid . The IC50 values of this compound for ACC1 and ACC2 are 27.0 nM and 33.0 nM, respectively . This interaction inhibits the formation of malonyl-CoA, a substrate for de novo lipogenesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hepatic and skeletal muscle malonyl-CoA levels in rats . In vitro studies have shown that this compound-treated cells exhibited higher phosphorylation of ACC, higher protein expression of CPTI, and lower protein expression of FASN . These changes led to lower triglyceride content, enhanced fatty acid β-oxidation, increased ATP content, and mitochondrial mass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzymes ACC1 and ACC2 . This inhibition blocks the formation of malonyl-CoA, thereby disrupting the process of de novo lipogenesis . This leads to changes in gene expression and enzyme activation, ultimately influencing cell function .
Temporal Effects in Laboratory Settings
In a 6-week study, this compound was administered to subjects with moderate to severe acne vulgaris . The study characterized the safety, tolerability, and effects of this compound over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, oral administration of this compound for 7 days induced morphological changes in sebaceous glands in rats, consistent with reduced sebum lipid content .
Metabolic Pathways
This compound is involved in the metabolic pathway of de novo lipogenesis . It interacts with the enzymes ACC1 and ACC2, which catalyze the initial rate-limiting step of this pathway .
準備方法
The synthesis of PF-05175157 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the spiroindazole moiety. The final product is obtained through a series of coupling and cyclization reactions under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
化学反応の分析
PF-05175157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
類似化合物との比較
PF-05175157 is unique due to its high selectivity and potency as an acetyl-CoA carboxylase inhibitor. Similar compounds include:
Olumacostat Glasaretil: Another acetyl-CoA carboxylase inhibitor used in the treatment of acne vulgaris.
Firsocostat: An inhibitor of acetyl-CoA carboxylase used in the treatment of non-alcoholic steatohepatitis.
特性
IUPAC Name |
1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXSFOJPYSYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301214-47-0 | |
| Record name | PF-05175157 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05175157 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05175157 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?
A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.
Q2: Beyond cancer, what other diseases might this compound be effective against?
A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []
Q3: What are the limitations of this compound as a therapeutic agent based on current research?
A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.
Q4: How does the structure of this compound contribute to its activity and distribution within the body?
A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




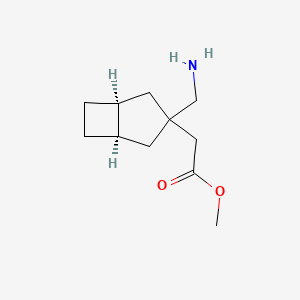

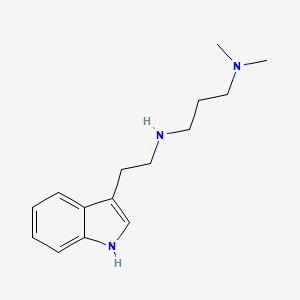
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
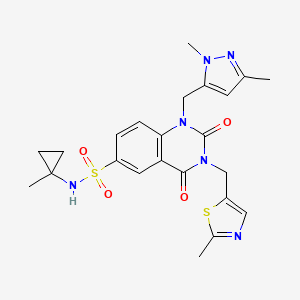
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)
